molecular formula C9H9ClO4S B1462744 Methyl 5-(chlorosulfonyl)-2-methylbenzoate CAS No. 866358-17-0

Methyl 5-(chlorosulfonyl)-2-methylbenzoate

Cat. No. B1462744
Key on ui cas rn: 866358-17-0
M. Wt: 248.68 g/mol
InChI Key: SXIPOHPNRRSUKP-UHFFFAOYSA-N
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Patent
US07262318B2

Procedure details

Chlorosulfonic acid (106.2 ml) was carefully added over 1 min with stirring under nitrogen to 2-methyl-benzoic acid methyl ester (55.9 ml, 0.4 mol). The reaction mixture was placed in an oil bath preheated to 100° C. for 15 min, then poured onto ice (1000 ml). The resulting precipitate was filtered and dissolved in ethyl acetate (400 ml). The ethyl acetate solution was washed sequentially with 10×300 ml saturated aqueous sodium bicarbonate, 300 ml water and 300 ml brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure to yield the title compound as a yellowish oil (37.3 g, 37% yield). 1H NMR (400 MHz, CDCl3) δ, 2.74 (s, 3H), 3.96 (s, 3H), 7.52 (d, 1H), 8.04 (m, 1H), 8.58 (d, 1H).
Quantity
106.2 mL
Type
reactant
Reaction Step One
Quantity
55.9 mL
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15]>>[CH3:6][O:7][C:8](=[O:16])[C:9]1[CH:14]=[C:13]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=[CH:11][C:10]=1[CH3:15]

Inputs

Step One
Name
Quantity
106.2 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
55.9 mL
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in an oil bath
ADDITION
Type
ADDITION
Details
poured onto ice (1000 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
The ethyl acetate solution was washed sequentially with 10×300 ml saturated aqueous sodium bicarbonate, 300 ml water and 300 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)S(=O)(=O)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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